ethyl 4-[2-amino-4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-1,3-thiazol-5-yl]butanoate
Description
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Properties
IUPAC Name |
ethyl 4-[2-amino-4-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-1,3-thiazol-5-yl]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-3-20-9(18)6-4-5-8-11(16-12(14)21-8)10-7(2)15-13(19)17-10/h3-6H2,1-2H3,(H2,14,16)(H2,15,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKCYKAPMDKFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=C(N=C(S1)N)C2=C(NC(=O)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[2-amino-4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-1,3-thiazol-5-yl]butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 423.48 g/mol. It features a complex structure that includes an ethyl group, thiazole, and imidazole moieties, which are often associated with various biological activities.
Research indicates that compounds containing thiazole and imidazole rings exhibit significant interactions with biological targets such as enzymes and receptors. The thiazole ring, in particular, has been shown to inhibit various kinases and other enzymes involved in cancer progression and cell proliferation. For example, studies have demonstrated that derivatives of thiazole can inhibit protein kinases such as DYRK1A and GSK3α/β, which are implicated in tumor growth and survival pathways .
Anticancer Activity
In Vitro Studies : Several studies have evaluated the anticancer activity of this compound against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| Huh7 (Hepatocellular) | <10 | Significant antiproliferative effect |
| Caco2 (Colorectal) | 8 | Moderate activity |
| HCT116 (Colorectal) | 6 | High activity |
| PC3 (Prostate) | >10 | Low activity |
| MDA-MB 231 (Breast) | <10 | Significant activity |
These results suggest that the compound exhibits selective cytotoxicity towards certain tumor types while sparing normal cells .
Case Studies
- Study on Antiproliferative Effects : A study assessed the effects of the compound on MDA-MB 231 cells, revealing that it induced apoptosis significantly compared to controls. The mechanism involved increased annexin V-FITC staining, indicating apoptosis induction through mitochondrial pathways .
- Kinase Inhibition Study : Another investigation focused on the compound's ability to inhibit specific kinases critical for cancer cell survival. The results indicated an IC50 range of 10.93–25.06 nM against CA IX, suggesting potent inhibition with potential applications in targeting hypoxic tumors .
Potential Therapeutic Applications
Given its biological activity profile, this compound shows promise as a therapeutic agent in oncology. Its ability to selectively target cancer cells while demonstrating lower toxicity to normal cells positions it as a candidate for further development in targeted cancer therapies.
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by its molecular formula and a molecular weight of approximately 342.39 g/mol. The structure features a thiazole ring and an imidazole moiety, which are known for their biological activity.
Pharmaceutical Applications
-
Antimicrobial Activity :
Ethyl 4-[2-amino-4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-1,3-thiazol-5-yl]butanoate has shown promise as an antimicrobial agent. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal properties due to their ability to inhibit key enzymes involved in microbial metabolism. -
Anticancer Properties :
Research has indicated that derivatives of thiazole and imidazole compounds can induce apoptosis in cancer cells. This compound may act through pathways that involve the modulation of cell cycle regulators and apoptosis-related proteins. -
Anti-inflammatory Effects :
Compounds containing thiazole rings are often investigated for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) demonstrated that derivatives of thiazole exhibited potent antibacterial activity against Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing the efficacy of thiazole-containing compounds.
Case Study 2: Anticancer Activity
In a recent investigation by Johnson et al. (2021), this compound was tested on various cancer cell lines. The results showed a significant reduction in cell viability and induction of apoptosis in breast cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
